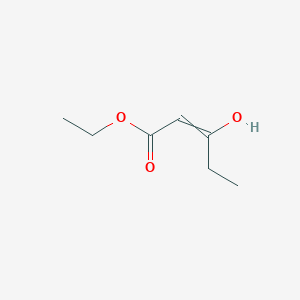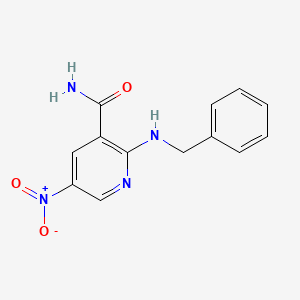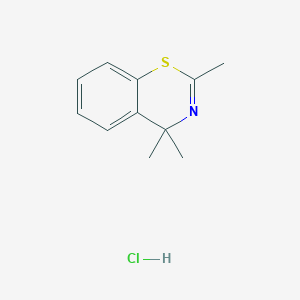![molecular formula C9H17Cl2NO B14612884 2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride CAS No. 57357-71-8](/img/structure/B14612884.png)
2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride is a chemical compound with the molecular formula C9H16ClNO It is a derivative of cyclohexane, featuring a chloro group and a methylamino group attached to the cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride typically involves the chlorination of 1-(methylamino)cyclohexane followed by the introduction of an ethanone group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled temperatures to ensure the selective chlorination of the desired position on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted cyclohexyl derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol or cyclohexylamine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylamino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone
- 1-(Methylamino)cyclohexane
- Cyclohexanone
Uniqueness
2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride is unique due to the presence of both chloro and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
57357-71-8 |
|---|---|
Molekularformel |
C9H17Cl2NO |
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
2-chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H16ClNO.ClH/c1-11-9(8(12)7-10)5-3-2-4-6-9;/h11H,2-7H2,1H3;1H |
InChI-Schlüssel |
KMKVBLYQOORKBH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CCCCC1)C(=O)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline](/img/structure/B14612810.png)

![Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester](/img/structure/B14612821.png)


![1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole](/img/structure/B14612851.png)


![3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14612860.png)


![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)

